Carfentanil-d5
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Overview
Description
Carfentanil-d5 is a deuterated analog of carfentanil, a synthetic opioid that is approximately 10,000 times more potent than morphine . Carfentanil itself is primarily used in veterinary medicine to sedate large animals such as elephants and rhinoceroses . The deuterated form, this compound, is often used in scientific research as an internal standard in mass spectrometry due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carfentanil-d5 involves the incorporation of deuterium atoms into the carfentanil molecule. This is typically achieved through the use of deuterated reagents in the synthetic pathway. The general synthetic route involves the following steps:
N-alkylation: The initial step involves the N-alkylation of a piperidine derivative with a deuterated phenethyl halide.
Amide Formation: The resulting intermediate undergoes amide formation with a deuterated carboxylic acid derivative.
Final Deuteration: The final product is obtained by further deuteration steps to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is critical to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Carfentanil-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and substituted analogs with various functional groups .
Scientific Research Applications
Carfentanil-d5 is widely used in scientific research, particularly in the following fields:
Mechanism of Action
Carfentanil-d5, like carfentanil, acts as a highly selective agonist of the μ-opioid receptor. It binds with high affinity to these receptors, leading to analgesic and sedative effects. The binding of this compound to the μ-opioid receptor activates G-protein coupled receptors, which in turn inhibit adenylate cyclase activity, reduce cAMP levels, and decrease neurotransmitter release .
Comparison with Similar Compounds
Carfentanil-d5 is compared with other similar compounds such as:
Sufentanil: Another potent opioid, but this compound is still more potent by a factor of 20-30.
Lofentanil: Similar in structure but differs in potency and specific receptor binding affinities.
List of Similar Compounds
- Fentanyl
- Sufentanil
- Lofentanil
- Norcarfentanil
- Acetylfentanyl
- Acrylfentanyl
This compound’s unique isotopic labeling makes it particularly valuable in analytical applications, distinguishing it from its non-deuterated counterparts.
Properties
Molecular Formula |
C24H30N2O3 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
methyl 1-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-(N-propanoylanilino)piperidine-4-carboxylate |
InChI |
InChI=1S/C24H30N2O3/c1-3-22(27)26(21-12-8-5-9-13-21)24(23(28)29-2)15-18-25(19-16-24)17-14-20-10-6-4-7-11-20/h4-13H,3,14-19H2,1-2H3/i4D,6D,7D,10D,11D |
InChI Key |
YDSDEBIZUNNPOB-BGCGZSDZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2CCC(CC2)(C(=O)OC)N(C3=CC=CC=C3)C(=O)CC)[2H])[2H] |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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